

5'-DMTr-dG(iBu)-Methyl phosphonamidite CAS number and properties

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Compound of Interest

Compound Name: 5'-DMTr-dG(iBu)-Methyl
phosphonamidite

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An In-depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5'-DMTr-dG(iBu)-Methyl phosphonamidite**, a crucial reagent in the synthesis of modified oligonucleotides. This document details its chemical properties, synthesis, and application in solid-phase oligonucleotide synthesis, with a focus on experimental protocols and data presentation for researchers in drug development and nucleic acid chemistry.

Core Properties and Specifications

5'-DMTr-dG(iBu)-Methyl phosphonamidite is a protected deoxyguanosine building block used to introduce methylphosphonate internucleotide linkages into synthetic DNA.^{[1][2]} This modification, where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group, results in an uncharged, nuclease-resistant linkage, making the resulting oligonucleotides valuable for antisense and therapeutic applications.^[3]

The key protecting groups are the 4,4'-dimethoxytrityl (DMTr) group at the 5'-hydroxyl position and an isobutyryl (iBu) group on the exocyclic amine (N2) of the guanine base.^{[1][2]}

Quantitative Data

The following table summarizes the key quantitative data for **5'-DMTr-dG(iBu)-Methyl phosphonamidite**.

Property	Value	Reference(s)
CAS Number	115131-08-3	[1][4]
Molecular Formula	C42H53N6O7P	[1][4]
Molecular Weight	784.9 g/mol	[1][2]
Appearance	White to off-white powder	
Purity	≥95.0% to ≥97% (UPLC)	[5][6]
Solubility	Dry acetonitrile or tetrahydrofuran (THF)	[2][3]
Storage Conditions	-20°C under an inert atmosphere	[1][4]

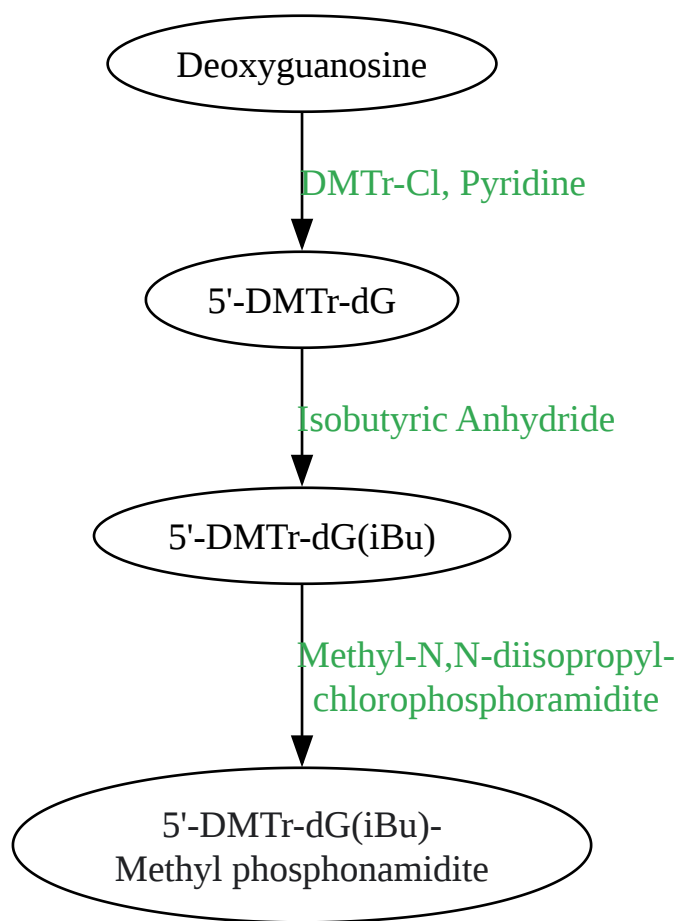
Synthesis of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

The synthesis of this phosphonamidite reagent involves a multi-step process that begins with the protection of the deoxyguanosine nucleoside, followed by phosphitylation.

Synthetic Pathway Overview

The general synthetic route involves three key transformations:

- **5'-Hydroxyl Protection:** The 5'-hydroxyl group of deoxyguanosine is protected with the acid-labile dimethoxytrityl (DMTr) group.
- **N2 Amine Protection:** The exocyclic N2 amine of the guanine base is protected with an isobutyryl (iBu) group to prevent side reactions during oligonucleotide synthesis.
- **Phosphitylation:** The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent to introduce the reactive methyl phosphonamidite moiety.



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Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis of **5'-DMTr-dG(iBu)-Methyl phosphonamidite**.

Step 1: 5'-O-DMTr Protection

- Co-evaporate N2-isobutyryl-deoxyguanosine with anhydrous pyridine and dissolve the residue in anhydrous pyridine.
- Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution.
- Stir the reaction at room temperature until completion, monitoring by TLC.
- Quench the reaction with methanol, evaporate the solvent, and purify the crude product by silica gel column chromatography to yield 5'-O-DMT-N2-isobutyryl-deoxyguanosine.

Step 2: 3'-O-Phosphitylation

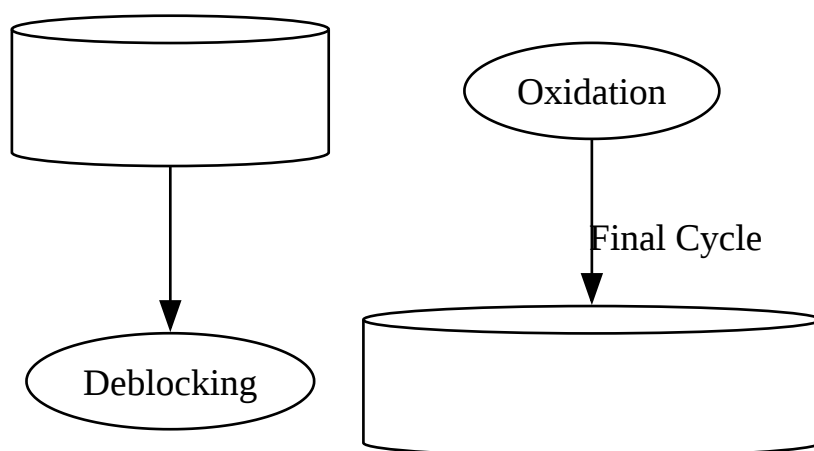
- Dissolve the 5'-O-DMT-N2-isobutyryl-deoxyguanosine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
- Add N,N-diisopropylethylamine (DIPEA) and cool the solution in an ice bath.
- Slowly add methyl-N,N-diisopropylchlorophosphoramidite.
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction with saturated sodium bicarbonate solution.
- Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Application in Automated Oligonucleotide Synthesis

5'-DMTr-dG(iBu)-Methyl phosphonamidite is used in standard automated solid-phase oligonucleotide synthesizers following the phosphoramidite chemistry cycle. However, some modifications to the standard protocols are recommended for optimal results.

Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides on a solid support is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.



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Experimental Protocol: Oligonucleotide Synthesis

Reagent Preparation:

- Dissolve the **5'-DMTr-dG(iBu)-Methyl phosphonamidite** in anhydrous tetrahydrofuran (THF) to the standard concentration used on the synthesizer.[3] Note that THF is preferred over acetonitrile for this specific amidite due to solubility differences.[3]

Synthesizer Protocol:

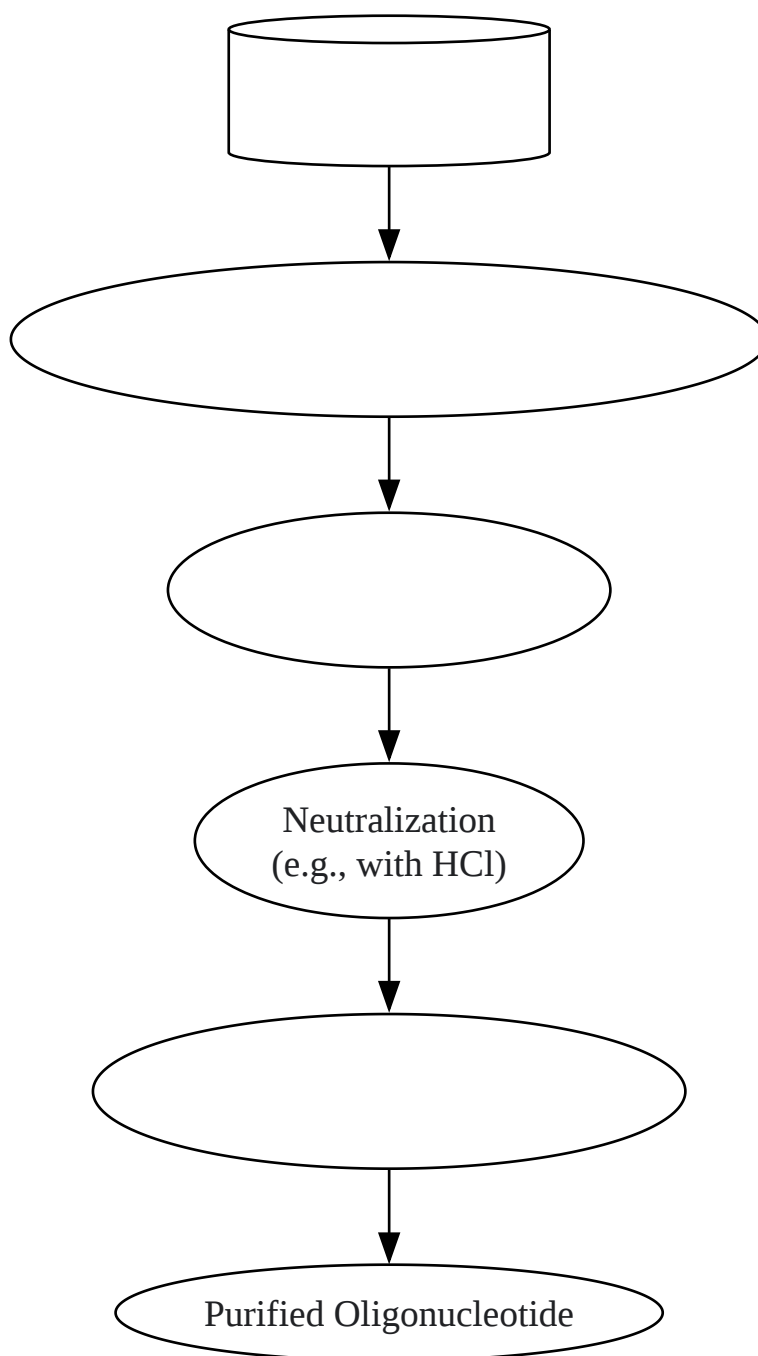
- **Deblocking:** The DMTr group is removed from the 5'-end of the growing oligonucleotide chain using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
- **Coupling:** The **5'-DMTr-dG(iBu)-Methyl phosphonamidite** is activated by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI), and coupled to the free 5'-hydroxyl of the growing chain. A longer coupling time of up to 5 minutes is recommended for methyl phosphonamidites to ensure high coupling efficiency.[3]
- **Capping:** Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.
- **Oxidation:** The newly formed phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using a solution of iodine in THF/pyridine/water.

Repeat these four steps for each subsequent nucleoside addition until the desired full-length oligonucleotide is synthesized.

Cleavage, Deprotection, and Purification

Due to the base-lability of the methylphosphonate linkage, modified deprotection procedures are required compared to standard phosphodiester oligonucleotides.^[3] A one-pot procedure is often preferred to minimize degradation of the backbone.^[3]

Deprotection and Purification Workflow



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Experimental Protocol: One-Pot Cleavage and Deprotection

This protocol is adapted from established methods for deprotecting methylphosphonate oligonucleotides.^{[3][7][8]}

- Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
- Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10) to the support. Let it stand at room temperature for 30 minutes.[3] This step cleaves the oligonucleotide from the support.
- Add 0.5 mL of ethylenediamine to the same vial and keep it sealed at room temperature for an additional 6 hours.[3][7] This removes the isobutyryl protecting groups from the guanine bases.
- Collect the supernatant and wash the support twice with 0.5 mL of a 1:1 acetonitrile/water solution.
- Combine the supernatant and washes.
- Dilute the solution with water and adjust the pH to 7.0 with 6M hydrochloric acid in 1:9 acetonitrile/water.[3]
- The crude, deprotected oligonucleotide is now ready for purification by methods such as reverse-phase HPLC or cartridge purification.

Stability and Performance Data

Oligonucleotides containing methylphosphonate linkages exhibit enhanced stability against nucleases. However, the modification can impact the thermal stability of the duplex formed with a complementary strand.

Duplex Stability

The introduction of methylphosphonate linkages can lead to a decrease in the melting temperature (T_m) of the duplex compared to the unmodified DNA duplex.[9] The extent of this destabilization can depend on the sequence and the number of modified linkages.

Oligonucleotide Type	Relative Duplex Stability (T _m)	Reference(s)
Unmodified DNA	Baseline	[9]
Methylphosphonate Modified DNA	Lower T _m than unmodified DNA	[9]
Phosphorothioate Modified DNA	Lower T _m than methylphosphonate	[9]
2'-O-Methyl RNA	Higher T _m than unmodified DNA	[9][10]

It has been observed that the chirality of the methylphosphonate linkage can also influence duplex stability, with the Rp isomers generally forming more stable duplexes than the Sp isomers.[10][11]

This guide provides the essential technical information for the effective use of **5'-DMTr-dG(iBu)-Methyl phosphonamidite** in the synthesis of modified oligonucleotides. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's certificate of analysis for lot-specific purity and handling instructions.

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